Potency and Maximal Efficacy in VCP ATPase Activation: UP163 vs. Closest In-Class Analogs
In a luciferase-based Kinase-Glo assay measuring recombinant wild-type VCP ATPase activity, UP163 demonstrated an EC₅₀ of 9.00 µM and a maximal activity increase of 104% over baseline [1]. This profile directly contrasts with three other validated activators from the same screen: UP12 (EC₅₀ = 1.24 µM, 39% increase), UP158 (EC₅₀ = 2.57 µM, 50% increase), and UP109 (EC₅₀ = 24.7 µM, 97% increase) [1]. UP163 thus occupies a distinct middle ground of potency, while delivering the highest absolute maximal efficacy among the four compounds.
| Evidence Dimension | VCP ATPase activation (EC₅₀ and Maximal % Activity Increase) |
|---|---|
| Target Compound Data | EC₅₀ = 9.00 µM (95% CI: 6.51–12.51); Maximal Activity = 204.0% (95% CI: 191.5–218.0) of control, representing a 104% increase over baseline [1] |
| Comparator Or Baseline | UP12: EC₅₀ = 1.24 µM, 39% increase; UP158: EC₅₀ = 2.57 µM, 50% increase; UP109: EC₅₀ = 24.7 µM, 97% increase [1] |
| Quantified Difference | UP163 is ~7.3-fold less potent than UP12 but 2.7-fold more potent than UP109, while providing the highest maximal efficacy (104% increase vs. 39-97%) [1] |
| Conditions | Recombinant wild-type VCP; Kinase-Glo luciferase-based ATPase assay; compound titration 0–100 µM [1] |
Why This Matters
For applications requiring a strong, maximal functional response from VCP/p97, UP163 is the superior choice over more potent but less efficacious activators like UP12 or UP158.
- [1] Phan JM, Creekmore BC, Nguyen AT, Bershadskaya DD, Darwich NF, Mann CN, Lee EB. Novel VCP activator reverses multisystem proteinopathy nuclear proteostasis defects and enhances TDP-43 aggregate clearance. Preprint. bioRxiv. 2023 Mar 15:2023.03.15.532082. (Later published in J Clin Invest). Table 1, Figure 5A. View Source
